Tert-butyl 3-formylpiperidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl 3-formylpiperidine-1-carboxylate derivatives can involve multiple steps, including reactions such as the Mitsunobu reaction, followed by alkaline hydrolysis to afford specific isomers (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015). Another approach for synthesizing related structures, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, employs nucleophilic substitution, oxidation, halogenation, and elimination reactions, highlighting the versatility of synthetic strategies available for such compounds (Zhang, Ye, Xu, & Xu, 2018).
Molecular Structure Analysis
Characterization and analysis of tert-butyl 3-formylpiperidine-1-carboxylate derivatives' molecular structure can be performed using various spectroscopic methods. X-ray crystallography and DFT analyses provide detailed insights into their molecular configurations, demonstrating the importance of structural determination in understanding compound properties (Çolak, Karayel, Buldurun, & Turan, 2021).
Chemical Reactions and Properties
The chemical reactivity of tert-butyl 3-formylpiperidine-1-carboxylate derivatives can be influenced by the presence of functional groups, enabling a variety of chemical transformations. For example, the use of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate in the synthesis of CDK9 inhibitors illustrates the compound's utility in producing biologically relevant molecules (Hu, Zhao, Zou, Yang, & Zheng, 2019).
Physical Properties Analysis
The physical properties of tert-butyl 3-formylpiperidine-1-carboxylate derivatives, such as solubility and melting point, are crucial for their application in chemical synthesis and drug development. Computational studies and experimental analyses can offer insights into these properties, facilitating the optimization of synthetic routes and formulation development.
Chemical Properties Analysis
Understanding the chemical properties, such as acidity, basicity, and reactivity towards various reagents, is essential for the effective use of tert-butyl 3-formylpiperidine-1-carboxylate in synthesis. Computational chemistry methods, including DFT calculations, can predict these properties, aiding in the design of new compounds with desired chemical behaviors (Vimala, Mary, Ramalakshmi, & Muthu, 2021).
Scientific Research Applications
Synthesis of Substituted Derivatives : Tert-butyl 3-formylpiperidine-1-carboxylate can undergo reactions to yield various substituted derivatives. For example, it reacts with L-selectride to give tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Synthesis of Antitumor Agents : It serves as a key intermediate in the synthesis of CDK9 inhibitors and Ibrutinib, which are important in treating tumor viruses (Hu, Zhao, Zou, Yang, & Zheng, 2019).
Study of Solvent Effects on Electronic Properties : Computational studies have been conducted to understand how different solvents affect the electronic properties and reactivity of Tert-butyl 4-formylpiperidine-1-carboxylate. This research contributes to our understanding of solvent effects in organic reactions (Vimala, Mary, Ramalakshmi, & Muthu, 2021).
Intermediate for Small Molecule Anticancer Drugs : It is used as an important intermediate for synthesizing small molecule anticancer drugs, highlighting its significance in medicinal chemistry (Zhang, Ye, Xu, & Xu, 2018).
Hydroformylation Studies : In organic chemistry, hydroformylation reactions using derivatives of tert-butyl alcohol have been studied to synthesize important intermediates for amino acid derivatives (Kollár & Sándor, 1993).
Synthesis of Other Pharmaceutical Compounds : The tert-butyl group is used in the synthesis of various pharmaceutical compounds, demonstrating its versatility in drug development (Xie, Peng, Fan, Liu, Sun, Jiang, Wang, Cao, & He, 2019).
Use in Chiral Auxiliary : It has been used in the synthesis and applications of new chiral auxiliaries, which are crucial in asymmetric synthesis (Studer, Hintermann, & Seebach, 1995).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H410 (Very toxic to aquatic life with long lasting effects) .
Relevant Papers Several papers have been published on Tert-butyl 3-formylpiperidine-1-carboxylate. These papers discuss its synthesis, properties, and potential applications . Further analysis of these papers could provide more detailed information about this compound.
properties
IUPAC Name |
tert-butyl 3-formylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVHINDANRPFIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40922616 | |
Record name | tert-Butyl 3-formylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40922616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-formylpiperidine-1-carboxylate | |
CAS RN |
118156-93-7 | |
Record name | tert-Butyl 3-formylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40922616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-piperidine-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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